Sodium 2-chloro-6-methylpyridine-3-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-chloro-6-methylpyridine-3-sulfinate is an organosulfur compound that has garnered interest in various fields of scientific research due to its unique chemical properties. This compound is characterized by the presence of a sulfonate group attached to a pyridine ring, which is further substituted with a chlorine atom and a methyl group. The molecular formula of this compound is C6H6ClNO2SNa.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2-chloro-6-methylpyridine-3-sulfinate typically involves the sulfonation of 2-chloro-6-methylpyridine. One common method is the reaction of 2-chloro-6-methylpyridine with sulfur dioxide and a suitable oxidizing agent, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Sodium 2-chloro-6-methylpyridine-3-sulfinate undergoes various chemical reactions, including:
Oxidation: The sulfonate group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form sulfides or thiols.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfides or thiols.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium 2-chloro-6-methylpyridine-3-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organosulfur compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of sodium 2-chloro-6-methylpyridine-3-sulfinate involves its interaction with various molecular targets. The sulfonate group can participate in hydrogen bonding and electrostatic interactions, while the pyridine ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Sodium 2-chloro-6-methylpyridine-3-sulfonate
- Sodium 2-chloro-6-methylpyridine-3-thiolate
- Sodium 2-chloro-6-methylpyridine-3-sulfoxide
Uniqueness
Sodium 2-chloro-6-methylpyridine-3-sulfinate is unique due to the presence of the sulfonate group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of the chlorine and methyl substituents on the pyridine ring further enhances its chemical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C6H5ClNNaO2S |
---|---|
Molecular Weight |
213.62 g/mol |
IUPAC Name |
sodium;2-chloro-6-methylpyridine-3-sulfinate |
InChI |
InChI=1S/C6H6ClNO2S.Na/c1-4-2-3-5(11(9)10)6(7)8-4;/h2-3H,1H3,(H,9,10);/q;+1/p-1 |
InChI Key |
XBWKSABKNPFKCB-UHFFFAOYSA-M |
Canonical SMILES |
CC1=NC(=C(C=C1)S(=O)[O-])Cl.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.